methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate
Overview
Description
Methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate group, a butanoyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Butanoyl Intermediate: The initial step involves the reaction of 4-methylphenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-methylphenoxy)butanoyl chloride.
Amidation Reaction: The butanoyl chloride intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-{[4-(4-carboxyphenoxy)butanoyl]amino}benzoate.
Reduction: Formation of 4-{[4-(4-methylphenoxy)butanol]amino}benzoate.
Substitution: Formation of 4-{[4-(4-nitrophenoxy)butanoyl]amino}benzoate or 4-{[4-(4-bromophenoxy)butanoyl]amino}benzoate.
Scientific Research Applications
Methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate
- Methyl 4-{[4-(4-chlorophenoxy)butanoyl]amino}benzoate
- Methyl 4-{[4-(4-bromophenoxy)butanoyl]amino}benzoate
Uniqueness
Methyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for particular applications in research and industry.
Properties
IUPAC Name |
methyl 4-[4-(4-methylphenoxy)butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-5-11-17(12-6-14)24-13-3-4-18(21)20-16-9-7-15(8-10-16)19(22)23-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINPELIVRWMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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